What are the properties of Fmoc-2-fluoro-L-homophenylalanine?
What are the properties of Fmoc-2-fluoro-L-homophenylalanine?
An In-Depth Technical Guide to Fmoc-2-fluoro-L-homophenylalanine: Properties and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by fluorine. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-homophenylalanine (Fmoc-2-fluoro-L-homophenylalanine), a synthetic building block designed for solid-phase peptide synthesis (SPPS).
We will delve into the core properties of this compound, the strategic rationale for its use, and detailed protocols for its incorporation into peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids to enhance peptide stability, conformation, and biological activity. The extension of the side chain by a methylene group (homophenylalanine) combined with ortho-fluorination on the phenyl ring offers a unique tool for probing and refining peptide-protein interactions.
Physicochemical Properties and Structural Analysis
The defining features of Fmoc-2-fluoro-L-homophenylalanine are its Fmoc-protected alpha-amino group, essential for standard SPPS, and its distinctive side chain: a 4-phenylbutyl group where the phenyl ring is substituted with a fluorine atom at the C2 (ortho) position.
Structural Comparison
The structural uniqueness of 2-fluoro-L-homophenylalanine is best understood in comparison to its parent amino acids. The additional methylene group in the side chain compared to phenylalanine provides increased conformational flexibility and hydrophobicity. The ortho-fluorine atom introduces significant electronic perturbations without a major increase in steric bulk.
Caption: Structural evolution from Phenylalanine to 2-Fluoro-homophenylalanine.
Core Properties
Quantitative data for the specific L-isomer is not centrally cataloged; however, properties can be reliably established from its chemical structure and data from close analogs such as the D-isomer and the non-fluorinated L-homophenylalanine.
| Property | Value | Source / Justification |
| Synonyms | Fmoc-L-HoPhe(2-F)-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid | Standard chemical nomenclature. |
| CAS Number | Data not available for L-isomer. (D-isomer: 1260591-40-9) | [1] |
| Molecular Formula | C₂₅H₂₂FNO₄ | Calculated from structure. |
| Molecular Weight | 419.45 g/mol | Calculated from structure. |
| Appearance | White to off-white powder/solid. | Inferred from analogs like Fmoc-L-homophenylalanine and Fmoc-2-fluoro-L-phenylalanine.[2][3] |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate. Slightly soluble in water. | The hydrophobic Fmoc group and phenyl ring dominate solubility, making it soluble in common organic solvents used for SPPS.[4][5] |
| Storage Conditions | 2-8°C, desiccated. | Standard for Fmoc-protected amino acids to prevent degradation.[2][3] |
Strategic Incorporation: The "Why" Explained
The decision to incorporate Fmoc-2-fluoro-L-homophenylalanine is driven by the desire to finely tune peptide properties. Fluorine's high electronegativity and small van der Waals radius make it a unique tool for molecular design.[6]
Modulating Electronic and Intermolecular Interactions
Fluorinating an aromatic ring, particularly at the ortho position, withdraws electron density from the π-system.[7] This "inversion" of the ring's quadrupole moment can fundamentally alter key non-covalent interactions that govern peptide structure and binding:
-
Cation-π Interactions: A fluorinated ring is a weaker cation-π partner. This can be used to test the importance of such interactions in a binding pocket or to reduce non-specific binding.[8][9]
-
π-π Stacking: The altered electronic nature of the ring changes its stacking geometry and energy, potentially enforcing a specific peptide conformation.
-
Dipolar Interactions: The polar C-F bond can introduce new, favorable dipolar interactions within a hydrophobic binding pocket, enhancing affinity.[10]
Enhancing Pharmacokinetic Properties
Fluorine substitution is a well-established strategy in medicinal chemistry for improving a drug's metabolic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the ortho position can sterically and electronically shield the aromatic ring from enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for phenylalanine-containing compounds. This can significantly increase the peptide's in-vivo half-life.[6]
-
Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its overall pharmacokinetic profile.
Probing Structure and Function
The fluorine atom serves as a powerful analytical probe. ¹⁹F NMR spectroscopy is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems. Incorporating 2-fluoro-L-homophenylalanine allows researchers to study peptide-protein interactions, conformational changes, and folding dynamics directly by observing the ¹⁹F NMR signal.[6]
Experimental Protocols: Incorporation via Fmoc-SPPS
Fmoc-2-fluoro-L-homophenylalanine is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[11][12] The following protocol is a self-validating system for its use.
Workflow Overview
The core of Fmoc-SPPS is a cycle of deprotection, activation, and coupling, repeated for each amino acid in the sequence.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)[13]
-
Fmoc-2-fluoro-L-homophenylalanine
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Coupling Activator: 0.5 M HCTU (or HATU) in DMF.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[13]
Protocol:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 30-60 minutes with gentle agitation. Drain the solvent.[14]
-
Scientist's Insight: Proper swelling is critical. It uncoils the polymer chains, ensuring that reactive sites are accessible for subsequent chemical steps. Inadequate swelling is a primary cause of failed or low-yield syntheses.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (5 mL) to the swollen resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of deprotection solution (5 mL). Agitate for 15-20 minutes. Drain.
-
Scientist's Insight: A two-stage deprotection is standard. The first short step removes the dibenzofulvene-piperidine adduct which can sometimes interfere, while the second, longer step ensures complete removal of the Fmoc group.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL). This removes all residual piperidine, which would neutralize the subsequent coupling reaction.
-
-
Coupling of Fmoc-2-fluoro-L-homophenylalanine:
-
In a separate vial, pre-activate the amino acid. Dissolve Fmoc-2-fluoro-L-homophenylalanine (4 equivalents, 0.4 mmol, 167.8 mg) and HCTU (3.95 equivalents, 0.395 mmol) in DMF (2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 45-60 minutes.
-
Scientist's Insight: The combination of a homophenylalanine structure and an ortho-substituent may introduce slight steric hindrance. While standard coupling times are often sufficient, for critical sequences, a longer coupling time (up to 2 hours) or a second "double coupling" step may be warranted to ensure the reaction goes to completion. Always use a small sample of the resin to perform a Kaiser test to confirm the absence of free primary amines before proceeding.[14]
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to prepare for the next cycle or final cleavage.
-
-
Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analytical Characterization
Post-synthesis, the purity and identity of the peptide must be confirmed.
| Technique | Purpose |
| Reverse-Phase HPLC | The primary method for assessing the purity of the crude peptide and for purifying it. The incorporation of the hydrophobic Fmoc-2-fluoro-L-homophenylalanine will typically increase the retention time of the peptide compared to its non-fluorinated or non-homo counterpart. |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the final peptide. This provides definitive proof that the Fmoc-2-fluoro-L-homophenylalanine was successfully incorporated. The observed mass should match the calculated mass for the peptide sequence containing a C₁₀H₁₀FNO residue. |
| ¹⁹F NMR Spectroscopy | If the peptide is intended for structural or binding studies, ¹⁹F NMR is invaluable. A single peak in the ¹⁹F spectrum confirms the presence and purity of the fluorinated residue. Changes in the chemical shift of this peak upon binding to a target protein can provide quantitative information about the binding event and the local environment of the fluorinated side chain. |
Conclusion
Fmoc-2-fluoro-L-homophenylalanine is a powerful and versatile building block for peptide chemists. Its strategic use allows for the rational design of peptides with enhanced metabolic stability, modulated intermolecular interactions, and unique conformational properties. The additional methylene group provides backbone flexibility while the ortho-fluorine atom acts as a subtle but potent electronic modulator and a useful spectroscopic probe. By following well-established Fmoc-SPPS protocols and understanding the chemical principles behind its design, researchers can effectively leverage this non-canonical amino acid to advance their drug discovery and chemical biology programs.
References
-
USA Chemical Suppliers. fmoc-2-fluoro-l-phenylalanine suppliers USA. [Link]
-
Al-Badran, S., & Tauk, L. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. [Link]
-
Chongqing Chemdad Co., Ltd. FMOC-L-HOMOPHENYLALANINE. [Link]
-
Aapptec Peptides. Fmoc-Phe(2-F)-OH [205526-26-7]. [Link]
-
Jäckel, C., & Koksch, B. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
-
Vágner, J., et al. (2019). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Chatterjee, A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Chatterjee, A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Aralez Bio. Fmoc-2,4-difluoro-L-phenylalanine. [Link]
-
Pentelute, B. L., et al. Rapid Flow-Based Peptide Synthesis. Pentelute Lab. [Link]
-
ResearchGate. (2024). Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe hydrogels. [Link]
-
Weinstraub, A., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
Sources
- 1. N-Fmoc-2-fluoro-D-homophenylalanine | 1260591-40-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]
- 5. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-peptides.com [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
